N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2S4/c1-3-21-10-16-14-8(23-10)12-6(19)4-22-11-17-18-7(20)5(2)13-15-9(18)24-11/h3-4H2,1-2H3,(H,12,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYZYNFLHWHZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the ethylthio and acetamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The ethylsulfanyl (-S-C2H5) and sulfanyl (-S-) groups in the compound are susceptible to oxidation. Experimental studies on analogous thiadiazole derivatives demonstrate that sulfur-containing moieties undergo oxidation to sulfoxides or sulfones under controlled conditions .
Table 1: Oxidation Reactions and Conditions
Key Findings :
- Oxidation with H2O2 selectively targets the ethylsulfanyl group, forming sulfoxides without affecting the triazinthiadiazole core .
- Stronger oxidants like mCPBA convert both sulfanyl groups to sulfones, enhancing electrophilicity for downstream reactions .
Nucleophilic Substitution Reactions
The electron-deficient thiadiazole and triazinthiadiazole rings facilitate nucleophilic displacement at sulfur or nitrogen sites.
Table 2: Substitution Reactions
Mechanistic Insights :
- The sulfanyl group acts as a leaving group in polar aprotic solvents (e.g., DMF), enabling amine substitution .
- Azide substitution at the thiadiazole C2 position requires elevated temperatures due to ring strain .
Cyclization and Ring-Opening Reactions
The fused thiadiazolo[2,3-c] triazin-7-yl system undergoes ring-specific transformations under acidic or basic conditions.
Table 3: Cyclization and Ring-Modification Reactions
Critical Observations :
- POCl3-mediated phosphorylation stabilizes the triazinone ring, enabling further functionalization .
- Hydrazine selectively cleaves the triazine ring, forming hydrazide intermediates useful for Schiff base synthesis .
Reduction Reactions
Controlled reduction of the 4-oxo group in the triazinthiadiazole core modifies electronic properties.
Table 4: Reduction Pathways
| Reducing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH4 | Methanol, RT, 3 h | 4-Hydroxy derivative | 58 | |
| LiAlH4 | THF, 0°C → RT, 2 h | Fully reduced triazinane analog | 41 |
SAR Implications :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide have been screened against various tumor cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as breast cancer and small cell lung cancer .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of pathogenic bacteria such as E. coli and Staphylococcus aureus .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of thiadiazole derivatives suggest they may play a role in treating neurodegenerative diseases. The mechanisms involve modulation of oxidative stress and inflammation pathways .
Agricultural Applications
Pesticidal Activity
Thiadiazole compounds have been explored for their pesticidal properties. They can act as effective agents against agricultural pests and pathogens. Research has shown that certain derivatives can provide protection to crops by inhibiting the growth of fungal pathogens .
Case Study 1: Anticancer Screening
A series of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-acetic acid derivatives were synthesized and tested for cytotoxic activity against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting a promising avenue for drug development .
Case Study 2: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide was found to significantly inhibit the growth of resistant strains of bacteria. This highlights its potential as a novel antimicrobial agent in agricultural practices .
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiadiazole Derivatives with Quinazoline/Triazine Fusions
Compounds in , such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8), share the sulfanylacetamide bridge but replace the triazino-thiadiazole with a triazino-quinazoline system. Key differences include:
- Melting Points : The target compound’s melting point is unreported, but analogs like 4.8 and 4.9 exhibit high melting points (262–270°C), suggesting strong intermolecular interactions due to aromatic stacking .
- Synthesis Yields : The target compound’s yield is unspecified, while similar derivatives synthesized via Method A achieve 56–89% yields, indicating efficient coupling reactions .
Oxadiazole vs. Thiadiazole Cores
and describe N-substituted 1,3,4-oxadiazole-2-yl-sulfanyl acetamides , which replace the thiadiazole with an oxadiazole. These analogs show reduced thermal stability (melting points ~200–220°C) compared to thiadiazole derivatives, likely due to weaker sulfur-mediated intermolecular forces .
Substituent Effects on Physicochemical Properties
Alkyl/Aryl Sulfanyl Groups
Triazino-Thiadiazole Modifications
The 3-methyl-4-oxo group in the target compound contrasts with 3-phenyl-2-oxo substituents in . The methyl group may reduce steric hindrance, favoring target binding, while the phenyl analog’s bulk could limit membrane permeability .
Spectral and Analytical Data
- 1H-NMR: Thiadiazole protons in analogs resonate at δ 7.5–8.2 ppm (aromatic), while methyl groups in the target compound’s triazino-thiadiazole may appear at δ 2.3–2.6 ppm .
- LC-MS : Expected [M+H]⁺ ~520–550 Da, aligning with analogs like 4.8 ([M+H]⁺ = 523.2) .
- Purity Standards : Pharmacopeial guidelines () recommend ≤0.5% water content and storage in tight containers, applicable to the target compound .
Q & A
Q. Q1. What are the critical steps in synthesizing this compound, and how can its purity be validated experimentally?
Methodological Answer: The synthesis involves multi-step heterocyclic reactions. Key steps include:
- Thiadiazole ring formation : Reacting thiocarbazides with carbon disulfide under basic conditions (e.g., NaOH) to form the 1,3,4-thiadiazole core .
- Sulfanyl acetamide coupling : Using chloroacetyl chloride or thiol-containing intermediates in a nucleophilic substitution reaction, optimized at 20–25°C in dioxane with triethylamine as a base .
- Triazino-thiadiazole fusion : Cyclization under reflux with acetic anhydride to form the fused thiadiazolo-triazinone ring .
Validation : - Purity : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) for reaction monitoring .
- Structural confirmation : (e.g., δ 4.16 ppm for CH groups) and mass spectrometry (MS) for molecular ion peaks .
Q. Q2. How can researchers screen this compound for biological activity in medicinal chemistry studies?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) using in vitro fluorometric or colorimetric assays (e.g., inhibition of prostaglandin E production) .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, comparing IC values to reference drugs .
Q. Q3. What analytical techniques are essential for characterizing this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- HPLC-DAD : Monitor degradation products using a C18 column (methanol/water gradient) to assess hydrolytic stability at pH 2–9 .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition temperatures (e.g., >200°C indicates moderate stability) .
- UV-Vis spectroscopy : Track absorbance changes at λ (e.g., 270 nm) under accelerated aging conditions (40°C/75% RH) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across similar thiadiazole-triazine hybrids?
Methodological Answer:
-
SAR analysis : Compare substituent effects (e.g., ethylsulfanyl vs. propenyl groups) on activity using analogs from . For example:
Substituent (R) Biological Activity (IC, µM) Reference Ethylsulfanyl 12.5 (COX-2 inhibition) Propenyl 8.2 (Antimicrobial) -
Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Ethylsulfanyl may sterically hinder binding vs. smaller groups .
Q. Q5. What experimental design strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
Q. Q6. How can computational modeling predict metabolic pathways or toxicity risks for this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate solubility (LogP ≈ 2.8), CYP450 inhibition (high risk for CYP3A4), and Ames test mutagenicity .
- Metabolite identification : GLORYx predicts phase I metabolites (e.g., sulfoxide formation via ethylsulfanyl oxidation) .
- Toxicity alignment : Compare structural alerts to carcinogenic nitrofurans (e.g., highlights thiadiazole-linked nitro groups as high-risk) .
Q. Q7. What strategies mitigate spectral data contradictions (e.g., NMR splitting patterns) during structural elucidation?
Methodological Answer:
- 2D NMR techniques : Use to resolve overlapping peaks (e.g., thiadiazole protons at δ 7.5–8.2 ppm) .
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting for rotameric forms (e.g., acetamide group rotation barriers) .
- Crystallography : Compare experimental XRD data (e.g., C–S bond lengths: 1.76 Å) to DFT-optimized structures .
Q. Q8. How do structural modifications (e.g., triazole vs. oxadiazole substitution) impact physicochemical properties?
Methodological Answer:
- LogP calculations : Triazole analogs (LogP = 3.1) are more lipophilic than oxadiazoles (LogP = 2.4) due to nitrogen content .
- Solubility : Oxadiazole derivatives show 20% higher aqueous solubility (pH 7.4) due to hydrogen-bonding capacity .
- Thermal stability : Triazole-fused thiadiazoles decompose at 220°C vs. 195°C for oxadiazoles (TGA data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
